Spectroscopic Profiling of Bis(thiophen-2-yl)-1,3-thiazol-2-amine Derivatives
Spectroscopic Profiling of Bis(thiophen-2-yl)-1,3-thiazol-2-amine Derivatives
Executive Summary: The Thiophene-Thiazole Hybrid Scaffold
The fusion of electron-rich thiophene moieties with the pharmacologically active 1,3-thiazol-2-amine core creates a "push-pull" electronic system with significant utility in two distinct fields: medicinal chemistry (as antimicrobial and anti-inflammatory agents) and organic electronics (as donor units in organic photovoltaics).
This guide focuses on the spectroscopic characterization of 4,5-bis(thiophen-2-yl)-1,3-thiazol-2-amine and its functionalized derivatives.[1] Correct structural elucidation of these compounds is challenging due to the presence of three sulfur atoms, potential tautomerism (amine vs. imine), and overlapping aromatic signals in NMR.[2]
This document provides a validated analytical framework, moving beyond basic characterization to in-depth structural confirmation using UV-Vis, FTIR, NMR (
Structural Dynamics & Synthesis Logic
Before analyzing spectra, one must understand the molecular architecture.[2] The core structure consists of a central thiazole ring substituted at positions 4 and 5 with thiophene rings.[2] The C2 position hosts a primary amine (
Synthesis Pathway (Hantzsch Condensation)
The most robust route to this scaffold is the Hantzsch thiazole synthesis. This involves the condensation of a bis(
Figure 1: Hantzsch synthesis workflow for the target scaffold. The dehydration step is critical for aromatization.[2]
Spectroscopic Analysis Protocols
UV-Visible Spectroscopy: Conjugation & Solvatochromism
The bis(thiophen-2-yl) system extends the conjugation length of the thiazole, resulting in a bathochromic shift (red shift) compared to mono-substituted thiazoles.
-
Primary Absorption Band (
): Typically observed between 320–380 nm depending on substituents. -
Secondary Band (
): Often obscured but may appear as a shoulder around 400 nm due to the lone pairs on the Nitrogen and Sulfur atoms. -
Solvatochromism: These derivatives exhibit positive solvatochromism.[2] In polar aprotic solvents (DMSO, DMF), the absorption max shifts to longer wavelengths compared to non-polar solvents (Hexane), indicating a more polar excited state (Intramolecular Charge Transfer).[2]
Experimental Protocol:
-
Stock Solution: Dissolve 1 mg of compound in 10 mL HPLC-grade DMSO.
-
Dilution: Dilute 100
L of stock into 2.9 mL of MeOH, DCM, and Toluene (separate cuvettes) to achieve ~10 M concentration. -
Blanking: Use pure solvent for baseline correction.[2]
-
Scan: Record from 200 nm to 800 nm.
Vibrational Spectroscopy (FTIR)
FTIR is the primary tool for confirming the functional groups, specifically distinguishing the amine formation from the starting ketone/thiourea.[2]
Key Diagnostic Bands:
| Functional Group | Wavenumber (cm | Intensity | Assignment |
| Primary Amine (-NH | 3400 – 3100 | Medium, Broad | N-H stretching (Asym & Sym). Doublet often seen.[2] |
| Imine (C=N) | 1620 – 1580 | Strong | Thiazole ring C=N stretch.[3] Critical for ring confirmation. |
| Aromatic C=C | 1550 – 1450 | Medium | Thiophene and Thiazole skeletal vibrations. |
| C-S Stretch | 700 – 600 | Weak/Medium | C-S-C stretching (Thiophene & Thiazole). |
| C-H (Aromatic) | 3100 – 3000 | Weak | C-H stretching of thiophene rings. |
Validation Check: The absence of a carbonyl peak (1680–1700 cm
Nuclear Magnetic Resonance (NMR)
This is the definitive method for structural proof.[2] The challenge lies in assigning the thiophene protons, which often overlap.[2]
H NMR (400 MHz, DMSO--
Amine Protons (-NH
): A broad singlet at 7.0 – 8.5 ppm .-
Validation: Perform a D
O shake.[2] This signal must disappear (exchangeable protons).
-
-
Thiophene Protons:
-
Thiazole Proton (if C5 is unsubstituted): If the structure is a 4-(thiophen-2-yl) derivative (mono-substituted), the C5-H of thiazole appears as a sharp singlet around
7.0 – 7.5 ppm . For the bis-substituted compound, this singlet is absent.[2]
-
C2 (Thiazole): Deshielded carbon attached to N and S, typically
160 – 170 ppm .[2] -
Thiophene Carbons: Clustered in the
120 – 140 ppm aromatic region.[2]
Mass Spectrometry (MS)
Due to the presence of multiple sulfur atoms, the isotopic pattern is a unique fingerprint.[2]
-
Molecular Ion (
): Usually intense/stable due to aromaticity. -
Isotope Pattern: Sulfur has a significant
S isotope (~4.2%). For a molecule with 3 sulfur atoms (1 thiazole + 2 thiophenes), the peak will be approximately 12-13% of the base peak height. This is a critical purity check.
Fragmentation Logic:
-
Loss of thiophene radical.[2]
-
Cleavage of the C-S bond in the thiazole ring.[2]
-
Loss of HCN from the thiazole ring.[2]
Analytical Workflow & Decision Tree
The following diagram illustrates the logical flow for confirming the structure of a synthesized derivative.
Figure 2: Step-by-step decision tree for structural validation.
References
-
Gomha, S. M., et al. (2015).[2][4] Synthesis and Characterization of Some New Bis-Pyrazolyl-Thiazoles Incorporating the Thiophene Moiety as Potent Anti-Tumor Agents. International Journal of Molecular Sciences.
-
Khalifa, M. E. (2018).[2][4][5] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.
-
Al-Wahaibi, L. H., et al. (2020).[2][3][6] Spectroscopic (FT-IR, NMR, UV-Vis) Characterization and Quantum Chemical Analysis of Thiazole Derivatives. ACS Omega.[2]
-
Khan, M. A., et al. (2024).[2] Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation. Frontiers in Pharmacology.
-
Ibrahim, S. R. M., et al. (2024).[2][4][6][7] Biological Activities of Thiophenes. Encyclopedia.
Sources
- 1. researchgate.net [researchgate.net]
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- 3. Synthesis and Characterization of Some New Bis-Pyrazolyl-Thiazoles Incorporating the Thiophene Moiety as Potent Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
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